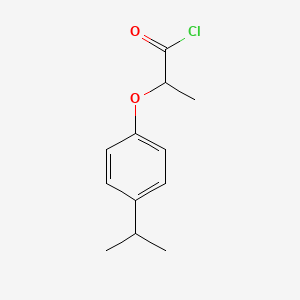

2-(4-Isopropylphenoxy)propanoyl chloride

Description

Properties

IUPAC Name |

2-(4-propan-2-ylphenoxy)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-8(2)10-4-6-11(7-5-10)15-9(3)12(13)14/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYALTZDEXDDCTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901247983 | |

| Record name | 2-[4-(1-Methylethyl)phenoxy]propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901247983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160257-32-8 | |

| Record name | 2-[4-(1-Methylethyl)phenoxy]propanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(1-Methylethyl)phenoxy]propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901247983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenoxy)propanoyl chloride typically involves the reaction of 4-isopropylphenol with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride group. The general reaction scheme is as follows:

4-Isopropylphenol+Propanoyl chloride→2-(4-Isopropylphenoxy)propanoyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenoxy)propanoyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

Hydrolysis: In the presence of water, the acyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an inert solvent such as dichloromethane.

Hydrolysis: This reaction is usually performed under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

Nucleophilic Substitution: Formation of amides, esters, or thioesters.

Hydrolysis: Formation of 2-(4-Isopropylphenoxy)propanoic acid.

Reduction: Formation of 2-(4-Isopropylphenoxy)propanol.

Scientific Research Applications

Scientific Research Applications

2-(4-Isopropylphenoxy)propanoyl chloride serves as a significant reagent in several scientific domains:

Organic Chemistry

- Intermediate in Synthesis: It is utilized as an intermediate in the synthesis of complex organic molecules, facilitating the formation of various derivatives through nucleophilic substitution reactions.

- Reactivity: The carbonyl group in acyl chlorides like this compound readily undergoes nucleophilic attacks, making it valuable for creating new chemical entities.

Biological Research

- Proteomics Research: This compound is employed in proteomics to study protein interactions and modifications. Its ability to react with biological nucleophiles allows researchers to investigate pathways influencing enzyme activity and protein function.

- Herbicidal Properties: As a phenoxy herbicide derivative, it disrupts biochemical pathways in plants, inhibiting growth by interfering with hormone synthesis critical for plant development.

Pharmaceutical Applications

- Precursor for Drug Development: It serves as a precursor in synthesizing pharmaceutical compounds, particularly in developing drugs targeting specific biological pathways.

Case Studies

-

Herbicidal Activity:

Research has demonstrated the effectiveness of this compound as a herbicide. Studies show that it inhibits the growth of certain plant species by disrupting hormone synthesis pathways essential for growth and development. -

Proteomic Interactions:

In proteomics research, this compound has been utilized to elucidate the interaction mechanisms between proteins and small molecules. By modifying proteins with this acyl chloride, researchers can study changes in protein function and stability, providing insights into disease mechanisms. -

Synthesis of Pharmaceutical Intermediates:

A notable application includes its use as a precursor for synthesizing antihypertensive agents. The compound's reactivity allows for the introduction of functional groups necessary for biological activity.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenoxy)propanoyl chloride involves the acylation of nucleophilic sites on target molecules. The acyl chloride group reacts with nucleophiles such as amines, alcohols, and thiols, leading to the formation of covalent bonds. This reactivity is exploited in various applications, including the modification of proteins and other biomolecules.

Comparison with Similar Compounds

Key Research Findings

- Unexpected Reactivity : Analogous compounds, such as tert-butyl-substituted acyl chlorides, undergo oxidative condensation instead of acylation when exposed to thionyl chloride, highlighting the critical role of substituent electronic effects .

- Application-Specific Design: The isopropylphenoxy group in this compound balances reactivity and stability, making it ideal for synthesizing hydrolytically stable prodrugs, unlike more reactive fluoro-substituted analogs used in pesticides .

Biological Activity

2-(4-Isopropylphenoxy)propanoyl chloride, with the chemical formula C12H15ClO2 and CAS number 1160257-32-8, is a compound that has garnered attention in various biological and chemical research fields. Its unique structure allows it to interact with biological molecules, potentially leading to significant biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Structural Information

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H15ClO2 |

| Molecular Weight | 226.70 g/mol |

| CAS Number | 1160257-32-8 |

Reactivity

The compound is known for its reactivity with various biological molecules, which can lead to diverse biological effects. It can participate in substitution reactions due to the presence of the acyl chloride functional group, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The acyl chloride group can facilitate nucleophilic attack by amino acids in proteins, leading to modifications that can alter protein function.

Interaction Studies

Research indicates that this compound may affect cellular signaling pathways by modifying proteins involved in critical processes such as cell proliferation and apoptosis. For instance, studies have shown that acyl chlorides can inhibit certain kinases, thereby impacting downstream signaling events.

Case Studies

- Enzyme Inhibition : A study investigated the effects of this compound on a specific kinase involved in cancer cell proliferation. The compound demonstrated significant inhibitory activity, suggesting potential therapeutic applications in oncology.

- Protein Modification : Another research focused on the interaction of this compound with various proteins. The results indicated that it could modify key residues in enzymes, leading to altered enzymatic activity and potential therapeutic benefits .

- Toxicological Assessments : Toxicological studies have been conducted to evaluate the safety profile of this compound. These studies revealed that while the compound exhibits biological activity, it also requires careful handling due to its reactive nature.

Synthetic Chemistry

Due to its reactivity, this compound serves as a crucial building block in synthetic organic chemistry. It is utilized for synthesizing more complex molecules that may have pharmaceutical applications.

Proteomics

In proteomics research, this compound is employed as a specialty reagent for labeling proteins. Its ability to form covalent bonds with amino acid side chains allows researchers to track protein interactions and modifications .

Summary of Findings

The biological activity of this compound highlights its potential as a valuable tool in both synthetic and biological research. Its mechanisms of action involve interactions with enzymes and proteins that can lead to significant changes in cellular processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4-isopropylphenoxy)propanoyl chloride?

- Methodological Answer : The compound is typically synthesized via reaction of the corresponding carboxylic acid, 2-(4-isopropylphenoxy)propanoic acid, with thionyl chloride (SOCl₂). Key steps include:

- Reagent Purification : Use anhydrous SOCl₂ to minimize side reactions (e.g., oxidation or dimerization) .

- Reaction Conditions : Reflux under inert atmosphere (N₂/Ar) at 60–80°C for 4–6 hours. Monitor completion via TLC or FT-IR for disappearance of the -OH stretch (~2500–3500 cm⁻¹).

- Workup : Remove excess SOCl₂ by distillation under reduced pressure. Purity via vacuum distillation or recrystallization in non-polar solvents (e.g., hexane).

Q. How should researchers handle this compound to ensure safety?

- Methodological Answer :

- Engineering Controls : Use fume hoods to prevent inhalation of vapors, which are corrosive and may cause respiratory irritation .

- PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles.

- Decontamination : Neutralize spills with sodium bicarbonate (NaHCO₃) followed by water rinsing. Avoid contact with moisture to prevent hydrolysis to the carboxylic acid.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the isopropyl group (δ ~1.2 ppm, doublet for CH₃; δ ~2.9 ppm, septet for CH) and the phenoxy-propanoyl backbone (δ ~4.5–5.5 ppm for OCH₂) .

- FT-IR : Confirm the acyl chloride C=O stretch at ~1800 cm⁻¹ and absence of -OH bands.

- X-ray Crystallography : For absolute structural confirmation, use ORTEP-3 software to model molecular geometry from single-crystal diffraction data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when using thionyl chloride for acylation?

- Methodological Answer : Unexpected byproducts (e.g., dimerized or oxidized compounds) may arise due to redox side reactions. For example, thionyl chloride can act as an oxidizing agent in the presence of phenolic hydroxyl groups, leading to biphenyl derivatives (observed in analogous systems) .

- Mitigation Strategies :

- Alternative Reagents : Use oxalyl chloride with catalytic DMF for milder conditions.

- Redox Monitoring : Employ cyclic voltammetry to detect redox-active intermediates.

- Byproduct Isolation : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and characterize using high-resolution mass spectrometry (HRMS).

Q. What strategies are effective for quantifying trace impurities in synthesized this compound?

- Methodological Answer :

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) to identify impurities. Calibrate against reference standards (e.g., 2-(4-chlorophenoxy)propanoic acid derivatives) .

- Limit Tests : Follow pharmacopeial guidelines (e.g., USP/EP) for residual solvents (e.g., SOCl₂ < 10 ppm) using headspace GC-MS.

Q. How can computational methods aid in predicting the reactivity of this acyl chloride in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Model the electrophilicity of the carbonyl carbon using Gaussian09 at the B3LYP/6-31G(d) level. Compare with experimental kinetic data (e.g., reaction rates with amines or alcohols).

- Solvent Effects : Simulate solvent polarity (e.g., THF vs. DCM) on reaction pathways using COSMO-RS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.